3-Chloro-N-((phenylthio)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-((phenylthio)methyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorine atom at the third position and a phenylthio group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((phenylthio)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with a phenylthioalkylating agent under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-((phenylthio)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Various nucleophiles (amines, thiols), bases (NaH), solvents (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aniline derivatives
Scientific Research Applications
3-Chloro-N-((phenylthio)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-((phenylthio)methyl)aniline involves its interaction with specific molecular targets. The phenylthio group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-methylaniline: Similar structure but lacks the phenylthio group.
Dichloroaniline: Contains two chlorine atoms but no phenylthio group.
Uniqueness
3-Chloro-N-((phenylthio)methyl)aniline is unique due to the presence of both a chlorine atom and a phenylthio group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H12ClNS |
---|---|
Molecular Weight |
249.76 g/mol |
IUPAC Name |
3-chloro-N-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C13H12ClNS/c14-11-5-4-6-12(9-11)15-10-16-13-7-2-1-3-8-13/h1-9,15H,10H2 |
InChI Key |
ZLGGCIKTDLIOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.